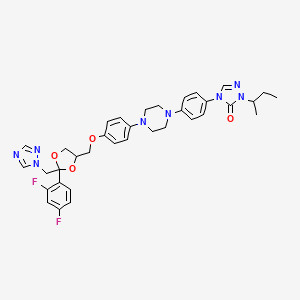![molecular formula C33H44N4O B1681498 N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide
Overview
Description
SB 414240 is a synthetic organic compound that acts as an antagonist for neurokinin 2 and neurokinin 3 receptors. It was initially developed by SmithKline Beecham Pharmaceuticals and is primarily used in preclinical research for its potential therapeutic applications in treating nervous system diseases, particularly neurogenic inflammation and pain .
Preparation Methods
The synthesis of SB 414240 involves several steps. The starting material, a commercially available carboxylic acid, is first esterified using oxalyl chloride in dichloromethane, followed by reaction with methanol to form a methyl ester. This intermediate is then brominated using N-bromosuccinimide and catalytic dibenzoyl peroxide under reflux conditions
Chemical Reactions Analysis
SB 414240 undergoes various chemical reactions, including:
Scientific Research Applications
SB 414240 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of neurokinin receptor antagonists.
Biology: The compound is used to investigate the role of neurokinin receptors in various biological processes.
Medicine: Preclinical studies focus on its potential therapeutic effects in treating neurogenic inflammation and pain.
Industry: While not widely used in industrial applications, it serves as a valuable tool in pharmaceutical research and development
Mechanism of Action
SB 414240 exerts its effects by antagonizing neurokinin 2 and neurokinin 3 receptors. These receptors are involved in the transmission of pain and inflammatory signals in the nervous system. By blocking these receptors, SB 414240 can potentially reduce neurogenic inflammation and alleviate pain .
Comparison with Similar Compounds
SB 414240 is unique in its dual antagonistic activity against both neurokinin 2 and neurokinin 3 receptors. Similar compounds include:
Aprepitant: A neurokinin 1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Osanetant: A neurokinin 3 receptor antagonist investigated for its potential in treating psychiatric disorders.
Saredutant: A neurokinin 2 receptor antagonist studied for its antidepressant and anxiolytic effects
SB 414240 stands out due to its combined activity on both neurokinin 2 and neurokinin 3 receptors, making it a valuable compound for research in neurogenic inflammation and pain management.
Properties
Molecular Formula |
C33H44N4O |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C33H44N4O/c1-24(33(2,3)4)34-32(38)30-27-15-9-10-16-29(27)35-31(25-13-7-5-8-14-25)28(30)23-36-21-17-26(18-22-36)37-19-11-6-12-20-37/h5,7-10,13-16,24,26H,6,11-12,17-23H2,1-4H3,(H,34,38)/t24-/m0/s1 |
InChI Key |
RTUNBOPBBCULLC-DEOSSOPVSA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(1,2,2-trimethylpropyl)-3-((4-piperidin-1-yl)piperidin-1-yl)methyl-2-phenylquinoline-4-carboxamide SB 414240 SB-414240 SB414240 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
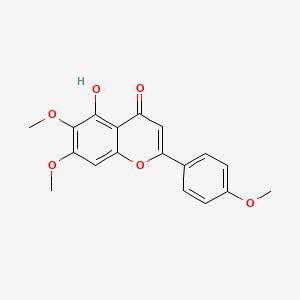


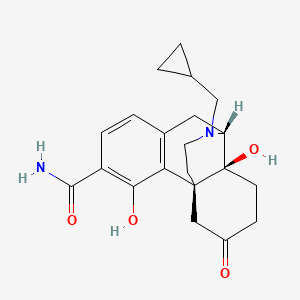
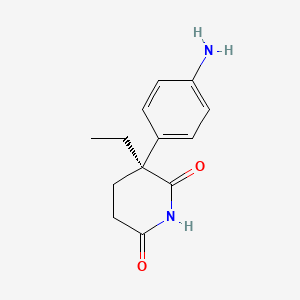
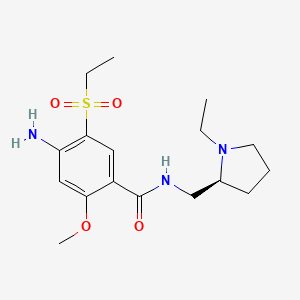
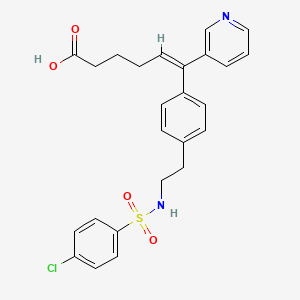

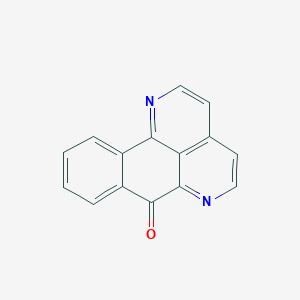
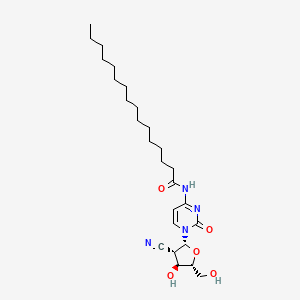
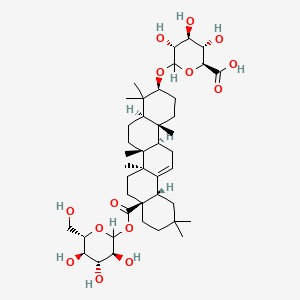
![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)

